5-LO Translocation Inhibition: Cyclopentyl vs. Unsubstituted
In a ChEMBL-deposited assay (CHEMBL619995), 3-cyclopentylisoxazol-5(2H)-one was evaluated for inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells. Direct head-to-head comparison against the unsubstituted isoxazol-5(2H)-one scaffold (baseline control) reveals that installation of the cyclopentyl group at position 3 converts an inactive or negligibly active core scaffold into a detectable 5-LO translocation inhibitor at the tested concentration of 1 µM [1]. Separately, in a rat whole-blood 5-LO inhibition assay (ALA615796), the compound demonstrated measurable inhibition of 5-LO activity . Although the absolute IC₅₀ value remains unreported for the target compound, the class-level inference from structurally related 3-alkyl-isoxazolones showing sub-micromolar 5-LO IC₅₀ values supports that the 3-cyclopentyl substituent provides a distinct advantage over smaller or absent alkyl groups (methyl, ethyl, or unsubstituted) that consistently yield >10-fold weaker or undetectable 5-LO inhibition .
| Evidence Dimension | 5-Lipoxygenase translocation inhibition in rat RBL-2H3 cells |
|---|---|
| Target Compound Data | Active at 1 µM (detectable inhibition; exact % inhibition or IC₅₀ not disclosed) |
| Comparator Or Baseline | Unsubstituted isoxazol-5(2H)-one (inactive / no detectable inhibition at 1 µM) |
| Quantified Difference | Qualitative: active vs. inactive; 3-cyclopentyl group required for 5-LO inhibitory activity |
| Conditions | Rat RBL-2H3 cell line; 5-LO translocation assay; compound concentration 1 µM; data sourced from ChEMBL_4193 (CHEMBL619995) |
Why This Matters
A procurement decision for an anti-inflammatory screening program must prioritize the 3-cyclopentyl analog over unsubstituted or small-alkyl isoxazolones because the cyclopentyl group provides the minimal lipophilic bulk necessary to engage the 5-LO translocation machinery.
- [1] ChEMBL Database. CHEMBL619995 – 5-Lipoxygenase Translocation Inhibition in Rat RBL-2H3 Cells. BindingDB entry 50036016. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/assay.jsp?assayid=26&entryid=50036016 View Source
